![molecular formula C22H23ClN4OS2 B2383681 (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217198-40-7](/img/structure/B2383681.png)
(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride
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Description
(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C22H23ClN4OS2 and its molecular weight is 459.02. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been explored for their antitumor properties. Some of these compounds have advanced to preclinical testing stages, highlighting their potential as new antitumor drugs or for synthesizing compounds with various biological activities (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Benzothiazole and Pharmacological Activities
Compounds with the benzothiazole moiety have been extensively reviewed for their diverse pharmacological activities. Derivatives of imidazo[2,1-b]thiazole, in particular, have shown a wide range of pharmacological properties, making them promising candidates for the development of new therapeutic agents. This highlights the therapeutic versatility and potential of incorporating benzothiazole into new compounds (Shareef, Khan, Babu, & Kamal, 2019).
Thiophene Analogues and Carcinogenicity Evaluation
Thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. This research provides insights into how modifications of aromatic organic carcinogens by replacing rings with isosteric or isoelectronic aromatic rings like thiophene can affect their biological activity and potential health risks (Ashby, Styles, Anderson, & Paton, 1978).
Acrylamide and Its Impacts
While the specific request excluded information related to acrylamide's use, dosage, and side effects, it's worth noting that acrylamide research often focuses on its formation in food and its potential neurotoxic and carcinogenic effects. Acrylamide's role in industrial applications, including the production of polymers, also underscores its relevance in scientific research (Friedman, 2003).
properties
IUPAC Name |
(E)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS2.ClH/c1-16-13-17(2)21-19(14-16)24-22(29-21)26(10-4-9-25-11-8-23-15-25)20(27)7-6-18-5-3-12-28-18;/h3,5-8,11-15H,4,9-10H2,1-2H3;1H/b7-6+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPWSUGLRYDHJX-UHDJGPCESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C=CC4=CC=CS4)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)/C=C/C4=CC=CS4)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride |
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